molecular formula C19H21NO3 B13459250 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

Cat. No.: B13459250
M. Wt: 311.4 g/mol
InChI Key: PZERESRSWJQJJT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a fluorenylmethyl group, which is a common protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[(2S)-4-hydroxybutan-2-yl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as dicyclohexylcarbodiimide (DCC). The reaction is performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate involves its ability to act as a protecting group. The fluorenylmethyl group can be selectively removed under mild conditions, allowing for the controlled release of the active compound. This property makes it valuable in synthetic chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
  • 9H-fluoren-9-ylmethyl N-[(2S,3R,4E)-1,3-dihydroxy-4-octadecen-2-yl]carbamate
  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate

Uniqueness

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C19H21NO3/c1-13(10-11-21)20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1

InChI Key

PZERESRSWJQJJT-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.